5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXPEXPYCDXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction typically proceeds via a one-pot tandem cyclization/bromination process. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, leading to the formation of the imidazo[1,2-a]pyridine core followed by bromination .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidants: TBHP and other oxidizing agents for oxidation reactions.
Catalysts: Transition metal catalysts for facilitating various transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can lead to the formation of more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has shown promising potential in antitumor applications . Research indicates that it exhibits inhibitory effects on various cancer cell lines, including liver, breast, lung, and prostate cancers. A study highlighted its effectiveness against human liver cancer cells, suggesting its potential as a precursor for anticancer drugs .
| Cancer Type | Cell Line | Inhibition Effect |
|---|---|---|
| Liver Cancer | HepG2 | Significant |
| Breast Cancer | MCF-7 | Significant |
| Lung Cancer | A549 | Moderate |
| Prostate Cancer | PC-3 | Moderate |
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties . Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in:
- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
- Coupling Reactions : It participates in reactions such as Suzuki-Miyaura and Heck coupling to form larger organic compounds .
Case Study 1: Antitumor Activity
A specific study conducted on this compound derivatives demonstrated their efficacy against multiple cancer cell lines. The results indicated that modifications to the compound's structure could enhance its cytotoxicity while reducing toxicity to normal cells .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant inhibition of bacterial growth, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tuberculosis activity, the compound is believed to inhibit key enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
Table 1: Comparison of Brominated and Chlorinated Derivatives
Methyl- and Phenyl-Substituted Analogs
Table 2: Alkyl/Aryl-Substituted Derivatives
Reactivity in Cross-Coupling Reactions
Decarboxylative arylation reactions highlight differences in reactivity:
- This compound : Achieves 96% yield in Pd-catalyzed coupling with chlorobenzene under optimized conditions (Pd(OAc)₂, S-Phos, DMA/H₂O, 150°C) .
- Non-brominated analog (imidazo[1,2-a]pyridine-3-carboxylic acid): Lower yield (34%) in direct arylation due to sluggish C–H activation .
- 6-Chloro analog : Requires harsher conditions (e.g., Cu₂O additives) for comparable reactivity .
Biological Activity
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
- Anticancer Activity : Research indicates potential cytotoxic effects against several cancer cell lines.
- Antiviral Effects : Some studies suggest activity against viral pathogens.
Target Pathways
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Inhibition of Mycobacterium tuberculosis : The compound targets the ATP homeostasis mechanism within Mtb, inhibiting essential metabolic processes necessary for bacterial survival. Compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria .
- Cytotoxic Mechanisms : In cancer research, the compound has been shown to induce apoptosis in various cancer cell lines through mechanisms that may involve the inhibition of Bcl-2 family proteins .
Biochemical Pathways
The compound's action involves the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation pathways involving IKK-ε and TBK1, which are crucial for inflammatory responses and cell survival.
Antimicrobial Activity
A study focused on a series of imidazo[1,2-a]pyridine derivatives reported that several compounds exhibited potent anti-TB activity. Notably, compounds with MIC values below 0.03 μM were identified as particularly effective against resistant strains . The following table summarizes key findings related to the antimicrobial efficacy of this compound derivatives:
| Compound | MIC (μM) | Activity Against | Notes |
|---|---|---|---|
| 18 | <0.03 | MDR-TB | Superior to clinical candidate PA-824 |
| 13 | <0.1 | XDR-TB | Potent against various strains |
| 5 | ≤1 | Replicating Mtb | Confirmed activity in multiple assays |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as HeLa and A-431. The IC50 values for these studies were reported below 150 μM for several derivatives, indicating substantial potential for further development in cancer therapeutics .
Case Studies
Several case studies highlight the compound's potential:
- Study on Anti-TB Agents : A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened for anti-TB activity. Compounds showed promising results with MICs significantly lower than existing treatments, suggesting a novel mechanism of action distinct from traditional anti-TB drugs .
- Cytotoxicity Assessment : A cytotoxicity assay using HeLa cells revealed that several derivatives had IC50 values indicating strong inhibitory effects on cell viability, particularly those with specific substitutions on the imidazo ring system .
Q & A
Q. What synthetic routes are available for 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via cyclization of substituted pyridine precursors. A two-step method involves:
Bromination : Introducing bromine at the 5-position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) in acetonitrile at 80°C .
Carboxylic Acid Formation : Oxidation of a methyl or hydroxymethyl group at the 3-position using KMnO4 in acidic or alkaline conditions (e.g., H2SO4/H2O at 60°C) .
Q. Optimization Tips :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- <sup>1</sup>H NMR : Look for aromatic proton signals between δ 7.5–8.5 ppm and carboxylic acid proton at δ 12–13 ppm (broad).
- <sup>13</sup>C NMR : Confirm the carboxylic carbon at δ 165–170 ppm .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in negative mode should show [M–H]<sup>−</sup> at m/z 255.98 (calculated for C8H5BrN2O2) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the imidazo[1,2-a]pyridine scaffold be addressed?
Methodological Answer : Regioselectivity is influenced by electronic and steric factors. To direct bromination to the 5-position:
- Electronic Effects : Use electron-withdrawing groups (e.g., carboxylic acid at 3-position) to deactivate the 2- and 7-positions .
- Catalytic Systems : Employ Pd(OAc)2 with ligands like PPh3 to stabilize transition states favoring 5-bromo products .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce side reactions .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium salt using NaOH in ethanol (pH 10–12) to enhance aqueous solubility .
- Prodrug Design : Synthesize ethyl esters via reaction with ethanol/H2SO4 (e.g., ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate) for better membrane permeability .
- Nanoparticle Formulation : Use PLGA polymers (50:50 lactide:glycolide) for encapsulation, achieving sustained release in PBS (pH 7.4) .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). The carboxylic acid group often forms hydrogen bonds with active-site residues .
- ADME-Tox Prediction : Tools like SwissADME estimate LogP (~2.1) and solubility (-3.2 LogS), guiding structural modifications for better pharmacokinetics .
- QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents with antimicrobial IC50 values to design potent analogs .
Q. How should researchers troubleshoot contradictory data in biological assays involving this compound?
Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., debrominated imidazopyridines) .
- Dose-Response Curves : Repeat assays with fresh stock solutions to rule out batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
